(4-phenoxyphenyl)hydrazine Hydrochloride

描述

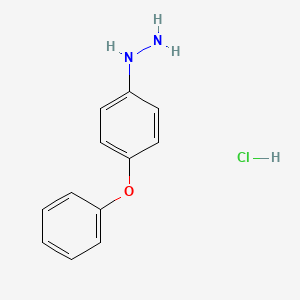

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

(4-phenoxyphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O.ClH/c13-14-10-6-8-12(9-7-10)15-11-4-2-1-3-5-11;/h1-9,14H,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNBYPAMZTYWBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375449 | |

| Record name | (4-phenoxyphenyl)hydrazine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60481-02-9 | |

| Record name | (4-phenoxyphenyl)hydrazine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Phenoxyphenyl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4 Phenoxyphenyl Hydrazine Hydrochloride

Synthetic Routes and Reaction Mechanisms

The primary and most documented route to (4-phenoxyphenyl)hydrazine (B103516) and its hydrochloride salt involves the diazotization of a corresponding aniline (B41778) precursor followed by a reduction step. An alternative approach focuses on the initial construction of the phenoxyphenyl backbone through nucleophilic substitution before introducing the hydrazine (B178648) functionality.

A cornerstone in the synthesis of aryl hydrazines is the diazotization of a primary aromatic amine, followed by the reduction of the resulting diazonium salt. organic-chemistry.org In the context of (4-phenoxyphenyl)hydrazine hydrochloride, the precursor is 4-phenoxyaniline (B93406). The process begins with the reaction of the primary amine with nitrous acid, which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). organic-chemistry.orgyoutube.com This reaction converts the amino group into a diazonium salt (-N₂⁺Cl⁻). organic-chemistry.org The diazonium salt is typically unstable and is immediately used in the subsequent reduction step. youtube.comyoutube.com The reduction of the diazonium intermediate yields the desired hydrazine. prepchem.com

The general mechanism involves:

Diazotization : 4-phenoxyaniline is treated with a cold solution of sodium nitrite in hydrochloric acid. The electrophilic nitrosyl cation (NO⁺), formed from nitrous acid in the acidic medium, is attacked by the nucleophilic nitrogen of the amine. youtube.com A series of proton transfers and the elimination of a water molecule lead to the formation of the relatively stable arenediazonium salt. youtube.comyoutube.com

Reduction : The formed diazonium salt is then treated with a reducing agent, which reduces the diazonium group to a hydrazine moiety. prepchem.com

The choice of reducing agent is critical as it directly impacts the yield and purity of the final this compound. Common reducing agents for this transformation include stannous chloride (tin(II) chloride, SnCl₂) and various sulfites, such as ammonium (B1175870) sulfite (B76179).

Stannous Chloride (SnCl₂) : Tin(II) chloride dissolved in concentrated hydrochloric acid is a widely used and effective reducing agent for converting aryldiazonium salts to arylhydrazines. prepchem.com The reaction with SnCl₂ is typically rapid and provides good yields. For instance, a similar synthesis of [4-(phenylmethoxy)phenyl]hydrazine hydrochloride using SnCl₂ dihydrate resulted in the precipitation of the product, which was then isolated by filtration. prepchem.com A 77% yield was reported for the synthesis of 4-methoxyphenylhydrazine hydrochloride using SnCl₂. chemicalbook.com

Ammonium Sulfite : As an alternative to metal-based reductants, ammonium sulfite offers a different pathway. google.comgoogle.com The process involves the reaction of the diazonium salt with ammonium sulfite, followed by hydrolysis and acidification to yield the hydrazine hydrochloride. google.com This method can be advantageous by avoiding heavy metal waste. A patented process for preparing 4-chlorophenylhydrazine (B93024) hydrochloride using an ammonium sulfite aqueous solution highlights benefits such as easier material handling compared to solid sodium sulfite and reduced side reactions, leading to high product quality and yields around 86.8%. google.com

The following table summarizes the characteristics of these reducing agents.

| Reducing Agent | Typical Solvent/Conditions | Advantages | Disadvantages/Considerations | Reported Yield (Analogous Compounds) |

| **Tin(II) Chloride (SnCl₂) ** | Concentrated HCl | Effective, good yields, rapid reaction. prepchem.com | Generates tin-based waste products. | 77% for 4-methoxyphenylhydrazine HCl. chemicalbook.com |

| Ammonium Sulfite | Aqueous solution | Avoids heavy metal waste, can improve product quality and yield, easier handling than solid sulfites. google.com | Multi-step process (reduction, hydrolysis, acidification). google.com | 86.8% for 4-chlorophenylhydrazine HCl. google.com |

Optimizing reaction parameters is crucial for maximizing yield and minimizing the formation of impurities.

Time : The reaction time for diazotization is generally short, ranging from 30 to 90 minutes, to ensure the amine is fully converted before significant degradation of the diazonium salt occurs. chemicalbook.com The reduction step can take longer, from 30 minutes to several hours, depending on the reducing agent and temperature. prepchem.comgoogle.com For instance, reduction with SnCl₂ at 0°C was completed in 30 minutes, whereas a process using ammonium sulfite involved a 3-4 hour heating period. prepchem.comgoogle.com

Solvent : The reaction is typically performed in an aqueous acidic medium, with concentrated hydrochloric acid serving both as a catalyst for diazotization and as the source of the hydrochloride salt. prepchem.comchemicalbook.com Water is the primary solvent, effectively dissolving the amine salt, sodium nitrite, and the reducing agent. prepchem.comchemicalbook.com In some cases, organic co-solvents may be used to dissolve the starting amine if it has poor solubility in aqueous acid. google.com

The table below outlines typical optimized reaction conditions for analogous syntheses.

| Reaction Step | Parameter | Typical Range/Value | Rationale |

| Diazotization | Temperature | -12°C to 5°C prepchem.comchemicalbook.com | Prevents decomposition of the unstable diazonium salt. youtube.com |

| Time | 30 - 90 minutes chemicalbook.com | Ensures complete formation of the diazonium salt while minimizing degradation. | |

| Solvent | Aqueous HCl organic-chemistry.orgprepchem.comchemicalbook.com | Provides the acidic medium and the counter-ion for the final product. | |

| Reduction | Temperature | 0°C (for SnCl₂) to 70°C (for sulfites) prepchem.comgoogle.com | Dependent on the specific reducing agent and reaction pathway. |

| Time | 0.5 - 4 hours prepchem.comgoogle.com | Ensures complete reduction of the diazonium intermediate. |

The synthesis of the key precursor, 4-phenoxyaniline, can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.org This strategy involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. wikipedia.orgmasterorganicchemistry.com For the synthesis of the 4-phenoxyaniline backbone, this would involve the reaction of a phenoxide nucleophile with an aryl halide.

The SNAr mechanism is facilitated by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), positioned ortho or para to the leaving group. libretexts.orglibretexts.org These EWGs activate the ring towards nucleophilic attack and stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org

A plausible route to 4-phenoxyaniline is:

SNAr Reaction : Reaction of potassium phenoxide with 1-chloro-4-nitrobenzene. The nitro group at the para position strongly activates the chlorine atom for nucleophilic displacement.

Reduction : The resulting 4-nitrodiphenyl ether is then reduced to 4-phenoxyaniline. This reduction can be achieved using various methods, such as catalytic hydrogenation or metal-acid systems (e.g., Fe/HCl).

This SNAr approach is a powerful method for constructing the diaryl ether linkage that characterizes the phenoxyphenyl structure. libretexts.org

Two primary synthetic strategies emerge for producing this compound:

Route A : Diazotization/Reduction starting from commercially available 4-phenoxyaniline.

Route B : A multi-step synthesis beginning with simpler precursors, involving an SNAr reaction to form 4-nitrodiphenyl ether, followed by reduction to 4-phenoxyaniline, and finally the diazotization/reduction sequence.

Route A is more direct and efficient if the starting material, 4-phenoxyaniline, is readily and economically available. It involves a well-established two-step, one-pot sequence (diazotization and reduction) that can achieve high yields. chemicalbook.comgoogle.com Its efficiency is primarily determined by the optimization of the diazotization and reduction conditions.

Route B is longer, involving at least three distinct chemical transformations. While the individual steps (SNAr, nitro reduction, diazotization/reduction) are generally high-yielding, the cumulative yield over multiple steps will likely be lower than for Route A. However, Route B offers greater flexibility, starting from more fundamental and potentially cheaper building blocks like phenol (B47542) and 1-chloro-4-nitrobenzene. This route becomes economically viable when the cost or availability of 4-phenoxyaniline is a limiting factor.

Diazotization and Reduction Protocols for Phenoxyphenylhydrazine Derivatives

Derivatization and Functionalization Strategies

The hydrazine moiety in (4-phenoxyphenyl)hydrazine is a versatile functional group that allows for a wide range of derivatization reactions. This reactivity is central to its use as a building block in medicinal chemistry and material science. chemimpex.com

The most common derivatization involves the reaction of the hydrazine with carbonyl compounds. Hydrazines are potent nucleophiles that readily react with aldehydes and ketones to form hydrazones. nih.gov This condensation reaction is often catalyzed by a small amount of acid and proceeds with the loss of a water molecule. nih.gov The resulting (4-phenoxyphenyl)hydrazones are stable compounds and represent a significant class of derivatives.

Another important functionalization pathway is the use of (4-phenoxyphenyl)hydrazine in the synthesis of heterocyclic compounds. For example, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrazole (B372694) rings, which are important scaffolds in drug discovery. galchimia.com

These derivatization strategies are crucial for creating libraries of new chemical entities for screening purposes. For instance, various benzoylhydrazones have been synthesized and evaluated for their biological activities. nih.gov Similarly, the hydrazine functional group can be used to link the phenoxyphenyl motif to other molecules, creating more complex structures for various applications in agrochemicals and pharmaceuticals. chemimpex.com The need for derivatization is also highlighted in analytical methods where hydrazine itself may lack a chromophore, requiring reaction with an agent like benzaldehyde (B42025) to form a UV-active derivative (an azine) for detection. nih.gov

Reactions with Carbon, Nitrogen, Oxygen, and Sulfur Nucleophiles to Yield Novel Phthalazine (B143731) Derivatives

The 1-chloro-4-(4-phenoxyphenyl)phthalazine intermediate is highly susceptible to nucleophilic substitution, enabling the introduction of diverse functional groups at the 1-position of the phthalazine core. This reactivity is exploited to synthesize a wide array of derivatives through reactions with carbon, nitrogen, oxygen, and sulfur nucleophiles. derpharmachemica.comresearchcommons.org

Treatment of 1-chloro-4-(4-phenoxyphenyl)phthalazine with carbon nucleophiles, such as active methylene (B1212753) compounds like malononitrile (B47326) and ethyl cyanoacetate (B8463686) in the presence of sodium ethoxide, yields substituted phthalazine derivatives. derpharmachemica.comsdiarticle3.com These products can then serve as precursors for further heterocyclization. derpharmachemica.com

Nitrogen nucleophiles readily react with the chloro-phthalazine intermediate. For instance, reaction with hydrazine hydrate (B1144303) in ethanol (B145695) produces 1-hydrazinyl-4-(4-phenoxyphenyl)phthalazine. derpharmachemica.comjocpr.com Other nitrogen nucleophiles, including o-phenylenediamine (B120857), anthranilic acid, glycine, and ethanolamine (B43304), have been used to construct more complex, fused heterocyclic systems. derpharmachemica.com Fusion with ammonium acetate (B1210297) leads to the formation of the corresponding aminophthalazine. derpharmachemica.comjocpr.com

Oxygen nucleophiles, such as sodium ethoxide in boiling ethanol, can replace the chlorine atom to yield the corresponding 1-ethoxy phthalazine derivative. researchcommons.org Similarly, sulfur nucleophiles like thiourea (B124793) react in the presence of sodium ethoxide to introduce a sulfur-containing moiety. derpharmachemica.com

The following table summarizes representative reactions of the chloro-phthalazine intermediate with various nucleophiles.

| Nucleophile | Reagent/Conditions | Product Type | Reference |

| Malononitrile | Sodium ethoxide | Phthalazine with malononitrile substituent | derpharmachemica.com |

| Ethyl Cyanoacetate | Sodium ethoxide | Phthalazine with ethyl cyanoacetate substituent | derpharmachemica.com |

| Hydrazine Hydrate | Ethanol, reflux | 1-Hydrazinyl-4-(4-phenoxyphenyl)phthalazine | derpharmachemica.comresearchcommons.org |

| o-Phenylenediamine | Fusion | Benzo researchcommons.orgekb.egimidazo[2,1-a]phthalazine derivative | derpharmachemica.com |

| Thiourea | Sodium ethoxide, ethanol, reflux | Thiol-substituted phthalazine | derpharmachemica.com |

| p-Anisidine | n-Butanol, reflux | N-Aryl phthalazine derivative | derpharmachemica.comjocpr.com |

| Sodium Azide | Equimolar, reflux | Tetrazole-fused phthalazine | jocpr.com |

Condensation Reactions with Carbonyl Compounds for Hydrazone and Related Derivative Formation

The reaction between hydrazine derivatives and carbonyl compounds (aldehydes and ketones) is a fundamental transformation that yields hydrazones. researchgate.netlibretexts.org This condensation reaction is typically catalyzed by a small amount of acid and is widely used due to its simplicity and high yields. researchgate.net The general mechanism involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration to form the C=N double bond of the hydrazone. libretexts.orguchile.cl

This compound can be reacted with various acetophenone (B1666503) derivatives in the presence of a base like triethylamine (B128534) and an acid catalyst to produce the corresponding (E)-hydrazone derivatives in high yields. rsc.org While the direct reduction of carbonyl compounds to alcohols using hydrazine is generally unfeasible due to the prevalence of this condensation reaction, it can be achieved under specific conditions, such as using a large excess of hydrazine. uchile.cllookchem.com The formation of hydrazones is a critical step in several synthetic sequences, including the Fischer indole (B1671886) synthesis and the Wolff-Kishner reduction. ekb.eglibretexts.org

The reaction rates of hydrazone formation are influenced by the electronic environment of the carbonyl compound. researchgate.net For instance, the condensation of 1-hydrazinyl-4-(4-phenoxyphenyl)phthalazine with various aromatic aldehydes, such as 4-nitrobenzaldehyde (B150856) and anisaldehyde, in refluxing ethanol leads to the formation of new hydrazone derivatives. nih.gov

Heterocyclization Reactions for the Synthesis of Fused Ring Systems

This compound and its derivatives are key precursors for synthesizing a variety of fused heterocyclic systems, which are of significant interest in medicinal chemistry.

The synthesis of pyrazoles is a well-established application of hydrazine compounds. The most common method involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govmdpi.com The reaction of this compound with various 1,3-diketones would be expected to yield the corresponding 1-(4-phenoxyphenyl)pyrazole derivatives.

A prominent method for pyrazole synthesis is the Vilsmeier-Haack reaction of arylhydrazones. rsc.orgnih.gov For example, hydrazones prepared from the condensation of (4-phenoxyphenyl)hydrazine and substituted acetophenones can be treated with a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to undergo cyclization, affording 1,3-disubstituted-1H-pyrazole-4-carbaldehydes. rsc.org These pyrazole aldehydes are versatile intermediates for further functionalization. rsc.org

Another pathway involves the cyclization of intermediates derived from the reaction of 1-chloro-4-(4-phenoxyphenyl)phthalazine with active methylene compounds. derpharmachemica.comsdiarticle3.com For example, the product from the reaction with malononitrile or ethyl cyanoacetate can be cyclized with hydrazine hydrate to yield pyrazole rings fused to other heterocyclic systems. derpharmachemica.comsdiarticle3.com

Fused phthalazine systems incorporating triazole, imidazole, or triazine rings can be synthesized from derivatives of this compound. The key intermediate, 1-chloro-4-(4-phenoxyphenyl)phthalazine, is central to these synthetic routes. derpharmachemica.comjocpr.com

The synthesis of triazolo-phthalazines is achieved by reacting the chloro-phthalazine intermediate with hydrazides. For instance, refluxing 1-chloro-4-(4-phenoxyphenyl)phthalazine with benzoylhydrazine in n-butanol results in the formation of 6-(4-phenoxyphenyl)-3-phenyl- ekb.egrsc.orgnih.govtriazolo[3,4-a]phthalazine. derpharmachemica.comjocpr.com Similarly, reaction with thiosemicarbazide (B42300) leads to an aminotriazolophthalazine derivative. derpharmachemica.comjocpr.com

Imidazo-fused phthalazines can also be prepared. The reaction of 1-chloro-4-(4-phenoxyphenyl)phthalazine with ethanolamine gives an intermediate alcohol, which upon cyclization with thionyl chloride and subsequent treatment with a base, yields 6-(4-phenoxyphenyl)-2,3-dihydroimidazo[2,1-a]phthalazine. derpharmachemica.com Fusion of the chloro-phthalazine with o-phenylenediamine directly affords 5-(4-phenoxyphenyl)benzo researchcommons.orgekb.egimidazo[2,1-a]phthalazine. derpharmachemica.com

The following table outlines the synthesis of various fused phthalazine systems.

| Reagent | Conditions | Fused Ring System | Reference |

| Benzoylhydrazine | n-Butanol, reflux | ekb.egrsc.orgnih.govTriazolo[3,4-a]phthalazine | derpharmachemica.comjocpr.com |

| Thiosemicarbazide | Equimolar | Aminotriazolophthalazine | derpharmachemica.comjocpr.com |

| Ethanolamine | 1) Reaction 2) SOCl₂, Benzene 3) K₂CO₃ | Imidazo[2,1-a]phthalazine | derpharmachemica.com |

| o-Phenylenediamine | Fusion | Benzo researchcommons.orgekb.egimidazo[2,1-a]phthalazine | derpharmachemica.com |

| Anthranilic Acid | Fusion | Phthalazino[1,2-b]quinazolin-8-one | derpharmachemica.com |

Catalytic Approaches in Derivatization

Catalytic methods offer efficient and selective pathways for the derivatization of compounds. In the context of hydrazine chemistry, catalytic approaches are employed to facilitate transformations that might otherwise require harsh conditions.

While not a direct derivatization of this compound itself, this compound's functional group is central to nickel-catalyzed alkenylation reactions of ketones. acs.orgnih.gov This process involves the conversion of ketones into alkenes, mediated by hydrazine in the presence of a nickel catalyst. acs.orgnih.gov The reaction provides an efficient alternative to classical methods like the Shapiro reaction.

The proposed mechanism begins with the in-situ formation of a hydrazone from the ketone and hydrazine. acs.org This hydrazone then interacts with the active nickel catalyst. A key step involves the deprotonation of the hydrazone to form a nickel hydrazine carbanion complex. acs.org This complex ultimately facilitates the elimination of dinitrogen gas and the formation of the alkene product. acs.org The protocol is noted for its broad substrate scope, including various alkyl and aryl ketones, and good functional group tolerance under relatively mild conditions. nih.gov

Advanced Synthetic Techniques

In the realm of modern organic synthesis, the quest for efficiency, sustainability, and rapidity has led to the development of advanced techniques that offer significant advantages over traditional methods. These technologies often result in higher yields, reduced reaction times, and cleaner reaction profiles. One such prominent technique is microwave-assisted synthesis, which has garnered considerable attention for its ability to accelerate a wide range of chemical transformations.

Microwave-Assisted Synthesis of this compound Derivatives

The application of microwave irradiation in the synthesis of this compound and its derivatives represents a significant advancement, primarily by enhancing the efficiency of key reaction steps. The conventional synthesis of arylhydrazines typically involves the diazotization of an aniline precursor followed by the reduction of the resulting diazonium salt. Microwave assistance has been shown to dramatically shorten the reaction times for analogous transformations.

The primary pathway to this compound involves the initial formation of a diazonium salt from 4-phenoxyaniline. This intermediate is then subsequently reduced to the desired hydrazine. While specific literature on the microwave-assisted synthesis of this compound is not abundant, the principles can be inferred from related microwave-promoted reactions involving the synthesis of substituted hydrazines and their subsequent use in cyclization reactions.

Research into microwave-assisted organic synthesis has demonstrated that reactions involving hydrazine derivatives, such as the Fischer indole synthesis, are significantly accelerated under microwave irradiation. For instance, the condensation of various arylhydrazines with ketones to form indole scaffolds is a well-documented process where microwave heating reduces reaction times from hours to mere minutes. This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves, which can lead to higher reaction rates and improved yields.

In the context of synthesizing derivatives of (4-phenoxyphenyl)hydrazine, microwave assistance can be particularly beneficial. For example, the reaction of a substituted phenylhydrazine (B124118) with a ketone under microwave irradiation can be completed in a fraction of the time required by conventional heating methods. This rapid, high-yield approach is invaluable for the efficient generation of libraries of derivatives for further study.

The following table summarizes representative findings from the literature on the microwave-assisted synthesis of derivatives that utilize arylhydrazines, illustrating the significant reduction in reaction time and improvement in yield compared to conventional methods.

| Product | Reactants | Method | Reaction Time | Yield (%) |

| 3,5-dimethyl-1-(substituted phenyl)pyrazole | Substituted phenyl hydrazine, Acetyl acetone | Microwave | 4-7 min | 54-81% |

| 3,5-dimethyl-1-(substituted phenyl)pyrazole | Substituted phenyl hydrazine, Acetyl acetone | Conventional | 12-16 h | 37-49% |

| 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles | Arylhydrazine hydrochloride, 5-aryldihydro-3(2H)-thiophenones | Microwave | Not specified | Good |

| Fused Indole Derivatives | 2-(4-Hydrazino-phenyl)-ethanesulfonic acid methylamide hydrochloride, Ketones | Microwave | Not specified | High |

This table is a representation of data available for analogous reactions and is intended to illustrate the potential benefits of microwave-assisted synthesis for derivatives of this compound.

The data clearly indicates that microwave-assisted synthesis offers a compelling alternative to conventional heating, providing a pathway to rapid, efficient, and often higher-yielding preparations of complex organic molecules derived from hydrazine precursors.

Advanced Spectroscopic and Computational Investigations of 4 Phenoxyphenyl Hydrazine Hydrochloride and Its Derivatives

Vibrational Spectroscopy Studies (FT-IR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides critical insights into the functional groups and bonding within a molecule. The FT-IR spectrum of (4-phenoxyphenyl)hydrazine (B103516) hydrochloride is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the phenyl rings, the ether linkage, and the hydrazinium (B103819) cation.

Correlation of Spectroscopic Data with Computational Models for Structural Elucidation

In modern chemical analysis, experimental FT-IR spectra are often correlated with computational models, typically employing Density Functional Theory (DFT), to provide a more detailed and accurate assignment of vibrational modes. mdpi.com This approach is particularly valuable for complex molecules where spectral overlap can obscure definitive assignments. For hydrazine (B178648) derivatives, computational methods can predict the vibrational frequencies associated with N-H, C-N, and other key bonds with a high degree of accuracy. researchgate.net

For (4-phenoxyphenyl)hydrazine hydrochloride, a computational model would predict the vibrational frequencies, which can then be compared to experimental data of similar compounds. For instance, the N-H stretching vibrations in hydrazine and its salts are known to be sensitive to hydrogen bonding and the crystalline environment. nih.gov The spectrum of phenylhydrazine (B124118), a related compound, shows a broad absorption for the N-H stretch around 3332 cm⁻¹. researchgate.net Similarly, the hydrochloride salt of hydrazine exhibits distinct vibrational modes that can be computationally modeled. nist.gov

The expected FT-IR absorption bands for this compound, based on data from analogous compounds, are summarized in the table below.

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference for Comparison |

| N-H (Hydrazinium) | Stretching | 3200 - 3400 (broad) | nih.govresearchgate.net |

| C-H (Aromatic) | Stretching | 3000 - 3100 | researchgate.net |

| C=C (Aromatic) | Stretching | 1500 - 1600 | researchgate.net |

| C-O-C (Ether) | Asymmetric Stretching | 1200 - 1250 | tcichemicals.com |

| C-N (Hydrazine) | Stretching | 1000 - 1100 | researchgate.net |

This table represents predicted values based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

Proton NMR (¹H-NMR) for Structural Confirmation

The ¹H-NMR spectrum of this compound would provide definitive confirmation of its proton environments. The spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings and the protons of the hydrazinium group.

Based on related structures such as 4-methoxyphenylhydrazine hydrochloride and phenylhydrazine hydrochloride, the aromatic protons would appear as multiplets in the downfield region (typically δ 6.8-7.5 ppm). chemicalbook.comrsc.orgchemicalbook.com The protons of the -NH-NH₃⁺ group are expected to be broad and may exchange with solvent protons, appearing as a broad singlet. The integration of these signals would correspond to the number of protons in each unique environment.

Expected ¹H-NMR Data for this compound (Predicted based on analogous compounds)

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 6.8 - 7.5 | Multiplets |

| Hydrazinium Protons (-NH-NH₃⁺) | Variable, broad | Singlet (broad) |

This table is predictive and based on data from compounds like 4-methoxyphenylhydrazine hydrochloride and phenylhydrazine hydrochloride. chemicalbook.comchemicalbook.com

Carbon-13 NMR (¹³C-NMR) for Comprehensive Structural Analysis

The ¹³C-NMR spectrum offers a complete picture of the carbon skeleton of this compound. Each unique carbon atom in the molecule will produce a distinct signal. The aromatic region of the spectrum would show multiple signals for the twelve aromatic carbons. The carbons attached to the oxygen and nitrogen atoms (C-O and C-N) would have characteristic chemical shifts.

By comparing with data from compounds like 4-methoxyphenylhydrazine and 4-fluorophenylhydrazine hydrochloride, we can predict the approximate chemical shifts. nih.govchemicalbook.comchemicalbook.com The carbon attached to the ether oxygen is expected to be significantly downfield, as is the carbon bonded to the hydrazine group.

Expected ¹³C-NMR Data for this compound (Predicted based on analogous compounds)

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aromatic C-O | 150 - 160 |

| Aromatic C-N | 140 - 150 |

| Other Aromatic C | 115 - 135 |

This table is predictive and based on data from compounds like 4-methoxyphenylhydrazine and 4-fluorophenylhydrazine hydrochloride. nih.govchemicalbook.com

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

Molecular Weight and Fragmentation Pattern Analysis

For this compound, the empirical formula is C₁₂H₁₃ClN₂O, leading to a molecular weight of 236.70 g/mol . sigmaaldrich.com In a mass spectrometry experiment, the molecular ion peak [M]⁺ for the free base, (4-phenoxyphenyl)hydrazine (C₁₂H₁₂N₂O, MW = 200.24 g/mol ), would be expected at m/z 200. chemscene.com

The fragmentation of this molecular ion would likely proceed through several characteristic pathways. Cleavage of the N-N bond is a common fragmentation pathway for hydrazine derivatives. Another likely fragmentation would involve the cleavage of the ether bond (C-O). The stability of the resulting fragments, often stabilized by the aromatic rings, dictates the major peaks observed in the mass spectrum.

Predicted Key Fragments in the Mass Spectrum of (4-Phenoxyphenyl)hydrazine

| m/z | Possible Fragment Structure | Description |

| 200 | [C₁₂H₁₂N₂O]⁺ | Molecular ion of the free base |

| 183 | [C₁₂H₁₁N]⁺ | Loss of NH₂ |

| 108 | [C₆H₆NO]⁺ | Fragment containing the phenoxy group |

| 93 | [C₆H₅O]⁺ | Phenoxy radical cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

This table represents predicted fragmentation patterns based on the structure of the molecule and general fragmentation rules.

Computational Chemistry and Theoretical Modeling

Computational chemistry and theoretical modeling serve as powerful tools in modern chemical research, providing deep insights into the structural, electronic, and reactive properties of molecules. nih.gov These methods allow for the simulation of molecular behavior, which can be difficult or impossible to observe through experimental means alone. For compounds like this compound and its derivatives, computational approaches are invaluable for predicting their physicochemical properties, understanding their stability, and exploring their potential as therapeutic agents. ossila.com Techniques such as Density Functional Theory (DFT) and molecular docking have become standard in the drug design process, enabling the rational design of new molecules with enhanced activity and specificity. nih.govnih.gov

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It has become one of the most popular and versatile methods in computational chemistry because it offers a good balance between accuracy and computational cost. nih.govtandfonline.com DFT calculations are used to determine optimized molecular geometries, where the molecule is in its lowest energy state, and to derive a wide range of electronic properties. nih.govresearchgate.net The theory's foundation lies in the Hohenberg-Kohn theorems, which state that the total energy of a system is a unique functional of its electron density. nih.gov In practice, the Kohn-Sham approach is used, which simplifies the problem by considering a system of non-interacting electrons moving in an effective potential. nih.gov

While DFT is a powerful tool for analyzing compounds like this compound, specific research articles detailing a full DFT analysis on this exact molecule are not prevalent in the reviewed literature. However, the principles of the method are widely applied to similar hydrazine derivatives to understand their structure and electronic nature. nih.gov

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. wikipedia.orgnumberanalytics.com The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. ossila.com The energy difference between these two orbitals is known as the HOMO-LUMO gap (or band gap). ossila.comwikipedia.org

This energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required for an electronic transition. researchgate.net Conversely, a small gap suggests the molecule is more reactive and less stable. wikipedia.org The HOMO-LUMO gap can also determine the wavelengths of light a molecule can absorb, which is crucial for understanding its optical properties. ossila.com For drug candidates, the positions of these orbitals are important for predicting interactions with biological targets. nih.gov Although general principles suggest these analyses would be highly informative for this compound, specific HOMO-LUMO energy values and orbital plots for this compound are not detailed in the available literature.

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions within and between molecules. taylorandfrancis.com It interprets the complex electronic wavefunction of a molecule in terms of localized, Lewis-like structures (bonds and lone pairs). taylorandfrancis.commaterialsciencejournal.org This method provides a clear chemical picture of bonding, electron density distribution, and the effects of conjugation and hyperconjugation. periodicodimineralogia.it

Conceptual DFT provides a framework for quantifying the global reactivity of a molecule through a set of descriptors. acs.orgrsc.org These parameters, derived from the energies of the frontier orbitals, help to understand and predict the chemical behavior and stability of a compound. researchgate.netacs.org Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons, calculated as χ = (I + A) / 2. rsc.org

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.govnih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating a molecule's polarizability. nih.gov

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, calculated as ω = μ² / 2η, where μ is the chemical potential (μ ≈ -χ). nih.gov

These descriptors are crucial for assessing molecular stability; for instance, high chemical hardness suggests greater stability. nih.govresearchgate.net While these parameters are fundamental for characterizing this compound, specific calculated values for this compound are not available in the reviewed scientific literature.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transition State Analysis

Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT for calculating the excited-state properties of molecules. q-chem.comrsc.org It is particularly effective for determining electronic transition energies, which correspond to the absorption of light in the UV-visible spectrum. arxiv.orgnih.gov The method works by calculating the response of the electron density to a time-varying electric field, with the poles of this response corresponding to the electronic excitation energies. q-chem.com

TD-DFT is popular because it includes electron correlation effects at a computational cost that is often much lower than other high-level methods, making it suitable for larger molecules. q-chem.comnih.gov However, its accuracy can be limited for certain types of excitations, such as long-range charge-transfer and Rydberg states, depending on the functional used. q-chem.comrsc.org Analysis of electronic transitions with TD-DFT provides insights into the nature of excited states (e.g., n→π* or π→π* transitions) and helps interpret experimental UV-vis spectra. Despite its utility, specific TD-DFT studies focused on the electronic transitions of this compound have not been identified in the surveyed literature.

Molecular Docking Studies in Drug Discovery and Receptor Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com It is a critical tool in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a drug's mechanism of action. nih.gov While direct molecular docking studies on this compound were not found, research on its derivatives provides significant insight into their potential therapeutic applications.

In a notable study, a series of phenoxyindole derivatives were synthesized starting from 4-phenoxyphenylhydrazine and evaluated for their potential in treating Alzheimer's disease. mdpi.com Molecular docking was used to investigate the binding of these derivatives to amyloid-beta (Aβ) peptides, which are key pathological components in the disease. mdpi.comnih.gov The study focused on the interactions with the salt bridge region of Aβ peptides, particularly the amino acids Asp23 and Lys28, which are involved in the aggregation process. mdpi.com

One of the most potent derivatives, compound 5 (2-(5-(N-methylsulfamoyl)-1H-indol-3-yl)acetic acid), showed strong binding to both Aβ17–42 and Aβ25–35 peptide models. mdpi.com The docking results revealed that the phenoxy group of compound 5 formed a hydrogen bond with the critical Asp23 residue in the Aβ17–42 model. mdpi.com Furthermore, its sulfonamide group was able to form hydrogen bonds with Glu22 in the Aβ17–42 model and with Lys28 in the Aβ25–35 model, further stabilizing the interaction. mdpi.com These interactions at key regions involved in peptide aggregation highlight the potential of these derivatives as anti-aggregation agents. mdpi.com

The binding energies for several synthesized phenoxyindole derivatives against two Aβ peptide models are summarized below.

| Compound | Binding Energy with Aβ17–42 (2BEG) (kcal/mol) | Binding Energy with Aβ25–35 (1QWP) (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Compound 3 | -6.8 | -6.4 | Asp23, Lys28 |

| Compound 5 | -7.6 | -7.3 | Asp23, Glu22, Lys28 |

| Compound 11 | -6.9 | -6.5 | Asp23, Lys28 |

Data sourced from a molecular docking study on phenoxyindole derivatives of (4-phenoxyphenyl)hydrazine. mdpi.com

Simulations of Structure-Activity Relationships

The exploration of structure-activity relationships (SAR) through computational simulations provides a powerful avenue for understanding how the chemical structure of a compound influences its biological activity. For this compound and its derivatives, these in silico methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are instrumental in predicting their potential as therapeutic agents and in guiding the synthesis of more potent and selective molecules.

Research into the SAR of hydrazine derivatives often reveals that modifications to the phenyl rings and the hydrazine moiety significantly impact their biological efficacy. mdpi.com For instance, the introduction of various substituents can alter the electronic and steric properties of the molecule, which in turn affects its binding affinity to biological targets. mdpi.com QSAR studies on similar heterocyclic compounds, such as quinoxaline (B1680401) derivatives, have demonstrated that the substitution of electron-donating groups can increase activity, while electron-withdrawing groups may decrease it. mdpi.com

Molecular docking simulations are frequently employed to visualize the binding of (4-phenoxyphenyl)hydrazine derivatives to the active sites of specific enzymes or receptors. These studies can elucidate key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for biological activity. For example, in studies of similar compounds as enzyme inhibitors, the orientation of the molecule within the binding pocket and the specific amino acid residues it interacts with are critical determinants of its inhibitory potency. nih.gov The allyloxy group in certain aniline (B41778) derivatives, for instance, has been shown to orient towards the Fe³⁺-OH moiety in the active site of 15-lipoxygenase, an interaction that is key to its inhibitory function. nih.gov

The insights gained from these simulations are pivotal for the rational design of new derivatives with enhanced activity. By understanding the structural requirements for a desired biological effect, chemists can strategically modify the lead compound to optimize its interactions with the target, potentially leading to the development of more effective drugs. ekb.egresearchgate.netresearchgate.net

To illustrate the type of data generated in SAR studies, the following table presents hypothetical data for a series of (4-phenoxyphenyl)hydrazine derivatives and their corresponding inhibitory concentrations (IC₅₀) against a target enzyme.

Table 1: Illustrative Structure-Activity Relationship Data for (4-Phenoxyphenyl)hydrazine Derivatives

| Compound | R1 Substituent | R2 Substituent | IC₅₀ (µM) |

|---|---|---|---|

| 1 | H | H | 15.2 |

| 2 | 4-Cl | H | 8.5 |

| 3 | 4-OCH₃ | H | 22.1 |

| 4 | H | 4-NO₂ | 5.8 |

| 5 | 4-Cl | 4-NO₂ | 2.3 |

Theoretical Prediction of Nonlinear Optical (NLO) Properties

The theoretical prediction of nonlinear optical (NLO) properties of organic molecules like this compound and its derivatives is a burgeoning field of research, driven by the potential applications of these materials in advanced technologies such as optical data storage and telecommunications. nih.govnih.gov Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the NLO response of these compounds at the molecular level. frontiersin.org

The NLO properties of a molecule are intrinsically linked to its electronic structure. A key feature of many organic NLO materials is a donor-π-acceptor (D-π-A) architecture, which facilitates intramolecular charge transfer (ICT) upon excitation by an external electric field, such as that from a laser. nih.gov In the case of (4-phenoxyphenyl)hydrazine derivatives, the phenoxy group can act as an electron donor, the phenyl ring as part of the π-conjugated bridge, and various substituents can be introduced to act as electron acceptors. This arrangement can lead to a significant NLO response.

Theoretical calculations typically focus on determining the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively), which quantify the linear and nonlinear response of the molecule to an applied electric field. icm.edu.pldergipark.org.tr A large first hyperpolarizability (β) is a primary indicator of a strong second-order NLO response. DFT calculations can predict these values with reasonable accuracy, allowing for the virtual screening of numerous derivatives to identify candidates with promising NLO properties before undertaking their synthesis. frontiersin.org

Studies on similar organic compounds have shown that the nature and position of substituent groups have a profound effect on the hyperpolarizability. nih.gov Electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN), when placed at appropriate positions on the aromatic rings, can significantly enhance the NLO response by increasing the charge transfer character of the molecule. nih.govnih.gov The planarity of the molecule and the extent of π-conjugation also play crucial roles.

The following table provides a representative set of theoretically predicted NLO properties for (4-phenoxyphenyl)hydrazine and its derivatives, illustrating how structural modifications can tune these properties. The values are hypothetical and serve to demonstrate the type of data obtained from DFT calculations.

Table 2: Representative Theoretical NLO Properties of (4-Phenoxyphenyl)hydrazine Derivatives

| Compound | Substituent (R) | Dipole Moment (µ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

|---|---|---|---|---|

| (4-phenoxyphenyl)hydrazine | H | 2.15 | 250.3 | 850 |

| Derivative A | 4-NO₂ | 5.80 | 285.1 | 2500 |

| Derivative B | 4-CN | 5.50 | 280.5 | 2350 |

| Derivative C | 4-OCH₃ | 2.50 | 260.8 | 1200 |

| Derivative D | 2,4-dinitro | 7.90 | 310.2 | 4500 |

Research Applications and Functional Properties of 4 Phenoxyphenyl Hydrazine Hydrochloride

Applications in Medicinal Chemistry

The (4-phenoxyphenyl)hydrazine (B103516) moiety is a versatile scaffold utilized in the creation of compounds with significant pharmacological potential. Researchers have leveraged this starting material to explore and develop new drugs targeting a range of diseases.

(4-Phenoxyphenyl)hydrazine hydrochloride and its related phenylhydrazine (B124118) structures are primarily used as intermediates in the pharmaceutical, agrochemical, and chemical industries. nih.gov They are fundamental building blocks for synthesizing more complex heterocyclic compounds, which are prevalent in many drug molecules. guidechem.com The reactivity of the hydrazine (B178648) group makes it suitable for condensation reactions to form hydrazones and for constructing various ring systems such as pyrazoles and isoxazoles. nih.govnih.govekb.eg For instance, derivatives of phenylhydrazine are used to synthesize pyrazolones, which have applications as non-steroidal anti-inflammatory drugs (NSAIDs). google.com The synthesis process often involves the diazotization of a corresponding aniline (B41778) derivative, followed by reduction to form the hydrazine salt. chemicalbook.comorgsyn.org This foundational role makes it a crucial component in the discovery pipeline for new medicinal agents.

The (4-phenoxyphenyl)hydrazine scaffold has been instrumental in the design and synthesis of novel anticancer agents. nih.gov By modifying its structure, scientists have developed derivatives that exhibit significant cytotoxic effects against various human cancer cell lines. nih.govnih.gov

A notable example is the development of a series of 4-phenoxy-phenyl isoxazoles, which were synthesized and evaluated for their antiproliferative activities. nih.govnih.gov These compounds showed potent cytotoxicity against human lung (A549), liver (HepG2), and breast (MDA-MB-231) cancer cell lines. nih.gov In particular, the 4-phenoxyphenylisoxazoles demonstrated the most significant antiproliferative activity against MDA-MB-231 breast cancer cells. tandfonline.com One derivative, compound 6l , exhibited the strongest cytotoxicity with IC₅₀ values of 0.22 µM, 0.26 µM, and 0.21 µM against A549, HepG2, and MDA-MB-231 cells, respectively. nih.govnih.gov

Cytotoxicity of 4-Phenoxy-phenyl Isoxazole Derivatives

The table below shows the IC₅₀ values (the concentration required to inhibit 50% of cell growth) for selected compounds against three human cancer cell lines. Doxorubicin (DOX) was used as a reference drug. nih.gov

| Compound | A549 (Lung) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) | MDA-MB-231 (Breast) IC₅₀ (µM) |

|---|---|---|---|

| 6a | 0.85 | 1.02 | 0.66 |

| 6g | 0.53 | 0.81 | 0.45 |

| 6l | 0.22 | 0.26 | 0.21 |

| DOX | 0.18 | 0.23 | 0.20 |

A key mechanism behind the anticancer activity of these derivatives is the inhibition of specific enzymes crucial for cancer cell survival. Acetyl-CoA carboxylase (ACC), an enzyme vital for fatty acid synthesis, is a major target in cancer therapy because malignant cells exhibit high rates of this process. nih.govnih.gov A series of 4-phenoxy-phenyl isoxazoles, derived from the core structure, were identified as potent ACC inhibitors. nih.gov Through structure-activity relationship (SAR) studies, compound 6g was found to have the most potent inhibitory activity against the human ACC1 isoform, with an IC₅₀ value of 99.8 nM. nih.gov This demonstrated a direct link between the inhibition of the ACC enzyme by these compounds and the resulting loss of cancer cell viability. nih.gov

Further mechanistic studies revealed that the anticancer effects of these (4-phenoxyphenyl)-derived compounds involve the disruption of the cell cycle and the induction of programmed cell death (apoptosis). nih.gov The lead compounds 6g and 6l were found to arrest the cell cycle in the G0/G1 phase in MDA-MB-231 breast cancer cells. nih.govnih.gov Flow cytometry analysis confirmed that these compounds induced apoptosis in a dose-dependent manner. nih.gov These findings suggest that the antitumor activity of these 4-phenoxy-phenyl isoxazoles is directly related to their ability to trigger cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov

The derivatives of (4-phenoxyphenyl)hydrazine have shown broad anti-tumor properties. The 4-phenoxy-phenyl isoxazoles, for example, displayed significant inhibitory effects against the proliferation of lung, liver, and breast cancer cells. nih.govtandfonline.com The search for new anti-leukemic agents is an active area of research, focusing on natural and synthetic compounds that can target leukemic cells. nih.govsemanticscholar.org Research into related structures, such as phenoxazine (B87303) compounds, has shown anti-tumor activity against human B-cell and T-cell lymphoblastoid cell lines, where they induce both apoptosis and necrosis. nih.gov Studies have also investigated the anti-leukemic potential of various plant extracts in animal models, highlighting the continuous search for novel therapeutic strategies against this form of cancer. researchgate.net

Derivatives of hydrazine, including those based on the (4-phenoxyphenyl)hydrazine structure, have been synthesized and evaluated for their potential analgesic (pain-reducing) properties. nih.govresearchgate.net In one study, a series of new hydrazide and hydrazone compounds were prepared and tested for analgesic activity using the acetic acid-induced writhing test in mice. nih.gov This test measures a compound's ability to reduce the number of abdominal constrictions (writhes) caused by an injection of acetic acid. nih.gov

Most of the synthesized compounds induced a significant reduction in the writhing response compared to the control group. nih.gov The analgesic activity was expressed as a percentage of inhibition compared to the vehicle control. nih.gov The results indicated that several of the synthesized hydrazone derivatives possess significant analgesic effects, with one compound showing potency greater than the standard drug, mefenamic acid. nih.govresearchgate.net

Analgesic Activity of Hydrazone Derivatives

The table below shows the percentage of analgesic activity (% PA) of synthesized hydrazone compounds in the writhing test, compared to the reference drug Mefenamic Acid. nih.gov

| Compound | Analgesic Activity (% PA) |

|---|---|

| 10b | 66.6 |

| 10c | 63.6 |

| 15b | 83.3 |

| 15c | 66.6 |

| Mefenamic Acid | 73.3 |

Antioxidant Activities of Derivatives

Hydrazine derivatives are recognized for their antioxidant properties. mdpi.com Research into novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, which share structural similarities with (4-phenoxyphenyl)hydrazine, has identified compounds with significant antioxidant potential. nih.gov Specifically, the antioxidant activity of N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide was found to be approximately 1.4 times higher than that of the standard antioxidant, ascorbic acid, when evaluated using the DPPH radical scavenging method. nih.gov

Similarly, studies on phenothiazine (B1677639) derivatives, which also represent a class of compounds with a core structure that can be modified, have shown that the introduction of different functional groups can enhance antiradical properties. nih.gov The antioxidant mechanism often involves the breaking of oxidation chains at the stage where peroxyl radicals react with the antioxidant molecule. A study on a specific hydrazone derivative, 4,4′-((1E,1′E)-hydrazine-1,2-diylidenebis(ethan-1-yl-1-ylidene))bis(benzene-1,3-diol), demonstrated excellent antioxidant activity in both ABTS (IC₅₀ = 4.30 ± 0.21 µM) and DPPH (IC₅₀ = 81.06 ± 0.72 µM) assays, with minimal cytotoxicity below 25 µM. mdpi.com

Table 1: Antioxidant Activity of Selected Hydrazone Derivatives

Antimicrobial and Antifungal Activity

Hydrazone derivatives are a significant class of compounds explored for the development of new antimicrobial and antifungal agents. researchgate.netresearchgate.net Their broad spectrum of activity is a key area of research. researchgate.net

In the realm of antifungal research, various derivatives have shown promising results against pathogenic yeasts like Candida species and Trichosporon asahii. researchgate.net For instance, a study synthesizing a series of aldehydes, hydrazones, and hydrazines identified two compounds with notable antifungal efficacy. researchgate.net The aldehyde [4-pyridin-2-ylbenzaldehyde] (13a) and the hydrazone tert-butyl-(2Z)-2-(3,4,5-trihydroxybenzylidine)hydrazine carboxylate (7b) exhibited Minimum Inhibitory Concentration (MIC) values in the ranges of 16–32 μg/mL and 8–16 μg/mL, respectively, against clinical isolates of C. parapsilosis and T. asahii. researchgate.net Further investigation suggested that these compounds likely act on the fungal cell membrane. researchgate.net Another study identified N′-phenylhydrazide derivatives as potential leads, with compound A₁₁ showing the best inhibitory activity against several C. albicans strains (MIC₈₀ = 1.9-4.0 µg/mL). nih.gov

Regarding antibacterial properties, hydrazones derived from nicotinic acid have been synthesized and screened against bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. epstem.net Additionally, some pyrazoline and pyrazole (B372694) derivatives, synthesized from a hydrazine derivative, have also been evaluated for their antibacterial and antifungal activities. epa.gov

Table 2: Antifungal Activity of Selected Hydrazine and Hydrazone Derivatives

Trypanocidal Activity Research

The search for new treatments for parasitic infections like Chagas disease, caused by Trypanosoma cruzi, has led researchers to investigate various classes of chemical compounds. While direct studies on this compound are not prominent, research on related structures provides insight into potential applications. For example, novel pyridinyl-1,3,4-thiadiazole derivatives containing a hydrazine moiety have been synthesized and evaluated for their trypanocidal activity. nih.gov

In one study, a series of these compounds demonstrated that the 2-pyridinyl fragment attached to the imine subunit of the hydrazine group was a key pharmacophore for activity against T. cruzi. nih.gov Compound 11a, a hydrochloride salt of one such derivative, was identified as a particularly promising candidate. It was active against the parasite and induced phenotypic changes similar to those caused by posaconazole, a known inhibitor of sterol biosynthesis in the parasite. nih.gov Other research has identified pyranaphthoquinone and flavonoid derivatives, such as salvigenin, as having potent trypanocidal effects, highlighting the diverse range of structures being explored for this application. nih.gov

Applications in Materials Science and Polymer Chemistry

Curing Agents for Epoxy Resins

In polymer chemistry, hydrazine derivatives can function as components in curing systems for epoxy resins. Organic-acid hydrazides, for example, are used as latent curing agents. These are typically high-melting-point powders that are dispersed in the epoxy resin. While direct application data for this compound is limited in this context, the broader class of phenalkamines, which are synthesized via a Mannich reaction involving an amine, demonstrates the utility of such structures. Phenalkamines, derived from the renewable resource cardanol, are effective curing agents for epoxy resins, offering benefits like rapid curing and good water resistance.

Role in Analytical Chemistry Methodologies

Reagent in Spectrophotometric Techniques for Compound Detection and Quantification

Hydrazine and its derivatives are important reagents in analytical chemistry, particularly in spectrophotometric methods. The fundamental principle often involves the reaction of the hydrazine group with another molecule, typically an aldehyde or ketone, to form a hydrazone. This newly formed hydrazone is often a colored compound, allowing for its quantification using a spectrophotometer.

For instance, a common method for the determination of hydrazine involves its condensation reaction with p-dimethylaminobenzaldehyde (p-DAB) to form a yellow-colored product that can be measured. This general approach can be adapted for various analyses. H-point standard addition method (HPSAM) has been used for the simultaneous determination of hydrazine and phenylhydrazine by reacting them with a mix of p-(dimethylamino)benzaldehyde and p-nitrobenzaldehyde in a micellar medium.

Detection and Validation of Hydrazine Content in Pharmaceutical Drug Substances

Hydrazine is a chemical intermediate used in the synthesis of various active pharmaceutical ingredients (APIs). scholarsresearchlibrary.com However, it is also a toxic and potentially genotoxic substance, making it a critical impurity that must be controlled to ensure the safety and quality of final drug products. scholarsresearchlibrary.comresearchgate.net Regulatory bodies like the International Conference on Harmonisation (ICH) mandate strict limits on such impurities, necessitating the development of sensitive and reliable analytical methods for their detection and quantification. scholarsresearchlibrary.com

A common analytical strategy for quantifying hydrazine, which has a low molecular weight and lacks a strong chromophore, is to react it with a derivatizing agent. researchgate.net This reaction creates a new, more complex molecule (a hydrazone) that can be easily detected and measured using techniques like UV-Vis spectrophotometry or liquid chromatography. A widely used derivatizing agent for this purpose is p-Dimethylaminobenzaldehyde, which reacts with hydrazine to produce a yellow-colored product whose absorbance is proportional to the hydrazine concentration. scholarsresearchlibrary.com

While this derivatization principle is well-established for the hydrazine class of compounds, the reviewed scientific literature does not describe a specific, validated method that uses this compound as a derivatizing agent for the detection of hydrazine itself. Analytical methods are instead developed to quantify hydrazine using other reagents or to detect phenylhydrazines as impurities.

To illustrate the validation parameters for a typical hydrazine detection method, the following table summarizes findings for a spectrophotometric method developed for its determination in various drug substances using a different derivatizing agent. scholarsresearchlibrary.com

Table 1: Validation Parameters for a Spectrophotometric Hydrazine Detection Method

| Parameter | Result |

|---|---|

| Linearity Range | 0.2 µg/g to 27.0 µg/g |

| Limit of Detection (LOD) | 0.20 µg/g |

| Limit of Quantitation (LOQ) | 0.60 µg/g |

| Mean Recovery (Accuracy) | 97.8% - 100.2% |

| Intra-day Precision (%RSD) | 0.5% - 0.6% |

This interactive table summarizes validation data for a method to detect hydrazine in pharmaceuticals, demonstrating the typical performance metrics required for such an analysis. scholarsresearchlibrary.com

Hyphenated Techniques for Impurity Identification (e.g., LC-MS/MS)

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, aimed at the detection, identification, and quantification of impurities in drug substances and formulations. scispace.com Hyphenated analytical techniques are indispensable tools for this purpose, as they combine the separation power of chromatography with the detection and structural elucidation capabilities of spectrometry. researchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a premier hyphenated technique for impurity analysis. nih.gov It offers high sensitivity and selectivity, making it ideal for identifying and quantifying trace-level impurities. nih.govscitepress.org In this technique, the sample is first injected into a high-performance liquid chromatography (HPLC) system, which separates the main drug compound from its various impurities. rasayanjournal.co.in The separated components then enter a tandem mass spectrometer. The first mass spectrometer (MS1) isolates an ion of interest (a precursor ion), which is then fragmented in a collision cell. The resulting fragment ions are analyzed by a second mass spectrometer (MS2), creating a fragmentation pattern that serves as a structural fingerprint for the impurity. nih.govnih.gov

This approach has been successfully used to identify and quantify process-related impurities in various drugs. For instance, LC-MS/MS methods have been developed for the determination of edaravone (B1671096) and its impurities, such as phenylhydrazine, in biological samples. nih.govnih.govtoref-standards.com Similarly, a sensitive LC-MS method was established for the determination of 4-sulfonamidophenylhydrazine as an impurity in diarylpyrazole derivatives, achieving a limit of quantification of 0.4915 ng/mL. scitepress.org These methods allow for precise control of impurities, ensuring the safety and efficacy of the final pharmaceutical product. scispace.comresearchgate.net

Table 2: Principle of Impurity Identification using LC-MS/MS

| Stage | Component | Function |

|---|---|---|

| Separation | High-Performance Liquid Chromatography (HPLC) | Separates individual compounds (API and impurities) based on their physicochemical properties as they pass through a column. |

| Ionization | Ion Source (e.g., Electrospray Ionization - ESI) | Converts the separated compounds into gas-phase ions. |

| Mass Analysis 1 | First Quadrupole (Q1) | Selects and isolates a specific "precursor" ion (the impurity of interest) based on its mass-to-charge (m/z) ratio. |

| Fragmentation | Collision Cell (q2) | Fragments the selected precursor ion by colliding it with an inert gas. |

| Mass Analysis 2 | Third Quadrupole (Q3) | Separates the resulting "product" ions based on their m/z ratios, generating a unique fragmentation spectrum. |

| Detection | Detector | Measures the intensity of the product ions, allowing for quantification and structural confirmation. |

This interactive table outlines the sequential stages of an LC-MS/MS system, a powerful hyphenated technique for identifying and quantifying trace-level impurities in pharmaceutical substances. scispace.comnih.govnih.gov

Exploration in Organic Electronics and Photovoltaic Materials

Phenylhydrazine derivatives, including this compound, are being investigated for their potential use in advanced materials, particularly in the field of organic electronics and photovoltaics. rsc.org Research has focused on their application as additives in the fabrication of perovskite solar cells (PSCs), a promising next-generation photovoltaic technology. rsc.org

A significant challenge in developing efficient and durable PSCs, especially those incorporating tin (Sn) alongside lead (Pb), is the chemical instability of the tin(II) ion (Sn²+). researchgate.netntu.edu.tw Sn²+ is prone to oxidation to the detrimental tin(IV) state (Sn⁴⁺), a process which creates defects in the perovskite crystal structure, traps charge carriers, and ultimately degrades the solar cell's performance and stability. rsc.orgresearchgate.net

Recent studies have shown that hydrazine-based compounds can act as effective reducing agents to mitigate this problem. rsc.orgrsc.org When added to the perovskite precursor solution, the hydrazine functional group (–NH–NH₂) can convert Sn⁴⁺ ions back to the desired Sn²⁺ state, thereby "healing" defects and improving the electronic quality of the perovskite film. researchgate.net Phenylhydrazine hydrochloride (PH•HCl) has been specifically studied as such an additive. ntu.edu.tw Research indicates that its inclusion can improve the morphology of the perovskite layer, enhance charge-carrier mobility, and reduce non-radiative recombination losses. ntu.edu.tw The selection of different substituents on the phenyl ring allows for the fine-tuning of these properties. For example, one study achieved a power conversion efficiency (PCE) of 22.01% by using a hydrochloride phenyl hydrazine derivative with a sulfonic amide group, which acted as both a reductant and a surface passivator. rsc.org These findings highlight the potential of phenylhydrazine derivatives to address key stability issues and boost the efficiency of next-generation solar cells. rsc.orgntu.edu.tw

Table 3: Effect of Phenylhydrazine Additives on Lead-Tin Perovskite Solar Cell Performance

| Additive | Power Conversion Efficiency (PCE) | Key Finding |

|---|---|---|

| None (Control) | Lower | Suffers from significant Sn²⁺ oxidation and performance degradation. |

| Phenylhydrazine Hydrochloride (PH•HCl) | Markedly Enhanced | Improves film morphology, reduces defects, and enhances charge mobility. ntu.edu.tw |

| 4-Fluorophenylhydrazine Hydrochloride (FPH•HCl) | Slightly Degraded | Poorer morphology attributed to lower affinity with the perovskite due to the fluorine content. ntu.edu.tw |

| 4-Sulfonamidophenyl Hydrazine Hydrochloride | 22.01% | Acts as both a reductant and a passivator, leading to high efficiency and stability. rsc.org |

This interactive table summarizes research findings on the impact of various phenylhydrazine hydrochloride derivatives as additives on the performance of perovskite solar cells. rsc.orgntu.edu.tw

Toxicological and Safety Research Considerations Academic Perspective

Mechanisms of Hemolytic Anemia Induction by Hydrazine (B178648) Compounds

Phenylhydrazine (B124118) (PHZ) and its derivatives are well-documented in scientific literature as potent agents for inducing hemolytic anemia in experimental animal models. researchgate.netpharmacophorejournal.com The primary mechanism involves significant oxidative stress on red blood cells. psu.edu The process is initiated by the reaction of phenylhydrazine with oxyhemoglobin, leading to the co-oxidation of the compound and the generation of reactive oxygen species (ROS), including the superoxide (B77818) anion and hydrogen peroxide. nih.gov

These highly reactive species attack the structural components of erythrocytes, causing lipid peroxidation of the cell membrane and oxidative degradation of hemoglobin. researchgate.netpsu.edu This damage results in the formation of Heinz bodies (denatured hemoglobin precipitates) and alters the red blood cell membrane, leading to its premature destruction and removal from circulation by macrophages in the spleen and liver. pharmacophorejournal.compsu.edunih.gov This accelerated eradication of erythrocytes overwhelms the hematopoietic system's compensatory capacity, resulting in hemolytic anemia. pharmacophorejournal.com Furthermore, research suggests that phenylhydrazine may interfere with the binding of erythropoietin (EPO) to its receptors, disrupting the JAK-STAT signaling pathway crucial for red blood cell maturation and thus further impeding erythropoiesis. researchgate.netpsu.edu

The administration of phenylhydrazine in animal models leads to a cascade of hematological changes, including a marked decrease in red blood cell count, hemoglobin concentration, and packed cell volume. researchgate.net Concurrently, it causes alterations in iron metabolism, with increased iron deposition in the spleen, liver, and duodenum, often leading to splenomegaly (enlarged spleen) due to heightened erythropoietic activity and phagocytosis of damaged cells. researchgate.netpsu.edu

Mutagenic and Genotoxic Potential in in vitro Systems

The mutagenic and genotoxic profile of hydrazine compounds presents a complex picture that varies with the test system employed. Hydrazine itself has demonstrated mutagenic properties in various in vitro bacterial reverse mutation assays, such as the Ames test. nih.gov It has also been shown to induce chromosome damage in both in vitro and in vivo systems. nih.gov

However, studies using mammalian cell lines have yielded different results. Research indicates that hydrazine was negative in well-validated mammalian mutation systems like the Chinese Hamster Ovary (CHO) HPRT assay. nih.gov A study using Muta™Mouse lung epithelial cells (FE1 cell assay) found that hydrazine was not mutagenic, with or without metabolic activation, when tested up to cytotoxic limits. nih.gov This suggests that while hydrazine is mutagenic to bacteria, this effect may not directly translate to mammalian cells in vitro, pointing towards a potentially non-mutagenic mechanism for its carcinogenicity in mammals. nih.gov Some related compounds, like phenylhydrazine, have been shown to cause single-strand DNA damage, indicating a genotoxic effect. psu.edu

Table 1: Summary of in vitro Genotoxicity Data for Hydrazine

| Test System | Test | Result | Source |

|---|---|---|---|

| Bacterial | Ames Reverse Mutation Assay | Positive | nih.gov |

| Mammalian Cells | CHO HPRT Assay | Negative | nih.gov |

| Mammalian Cells | Muta™Mouse Lung Epithelial (FE1) Cell Assay | Negative | nih.gov |

| General | Chromosome Damage Assays | Positive | nih.gov |

Carcinogenicity Studies in Animal Models

Based on sufficient evidence from studies in experimental animals, hydrazine and its salt, hydrazine sulfate (B86663), are reasonably anticipated to be human carcinogens. nih.gov Animal studies have demonstrated that exposure to hydrazine compounds through various routes, including oral, inhalation, and intraperitoneal injection, can induce both benign and malignant tumors at multiple tissue sites in several rodent species. nih.govwho.int

Oral administration of hydrazine sulfate in drinking water or via gavage has been shown to cause lung tumors (adenoma and adenocarcinoma) and liver tumors (hepatocellular carcinoma, spindle-cell sarcoma) in mice and rats. nih.gov Inhalation exposure to hydrazine resulted in benign and malignant nasal tumors in rats and benign nasal polyps in hamsters. nih.govwho.int Perinatal exposure to hydrazine sulfate has also been linked to the development of lung cancer in adult mice. nih.gov The International Agency for Research on Cancer (IARC) has classified hydrazine as possibly carcinogenic to humans (Group 2A), based on sufficient evidence in animals. cdc.govnih.gov

Table 2: Selected Carcinogenicity Findings for Hydrazine Compounds in Animal Models

| Compound | Species | Route of Exposure | Tumor Site(s) | Source |

|---|---|---|---|---|

| Hydrazine Sulfate | Mouse, Rat | Oral | Lung, Liver | nih.gov |

| Hydrazine | Mouse | Intraperitoneal | Lung, Myeloid Leukemia, Lymphoma | nih.gov |

| Hydrazine | Rat | Inhalation | Nasal Cavity | nih.govwho.int |

| Hydrazine | Hamster | Inhalation | Nasal Cavity, Colon, Thyroid | nih.govwho.int |

| Hydrazine Sulfate | Hamster | Oral | Liver (Hepatocellular Carcinoma) | who.int |

Teratogenic Effects and Reproductive System Damage in Animal Studies

Hydrazine and its derivatives have been identified as potent teratogens in animal studies. A review of 30 different hydrazine compounds revealed that 23 induced physical defects in the developing embryos of various animal species. nih.gov The base compound, hydrazine, was found to be teratogenic in five different animal species. nih.gov These teratogenic effects often coincide with the known carcinogenic activities of these compounds. nih.gov

In addition to teratogenicity, hydrazine compounds have been shown to cause significant damage to the reproductive system in animal models. Inhalation exposure to hydrazine has resulted in ovarian and testicular atrophy and aspermatogenesis (absence of sperm production) in hamsters. nih.gov Studies in female mice exposed to 1,1-dimethylhydrazine, another hydrazine derivative, showed an increased incidence of endometrial cysts. nih.gov These findings suggest that hydrazine compounds can act as reproductive toxicants, affecting both male and female fertility by causing direct histopathological damage to reproductive organs. nih.govepa.gov

Table 3: Summary of Reproductive and Developmental Toxicity of Hydrazine Compounds in Animals

| Compound | Species | Effect | Source |

|---|---|---|---|

| Hydrazine | Multiple (5 species) | Teratogenic (Physical Defects in Embryos) | nih.gov |

| Hydrazine | Rat | Fetotoxicity (Increased Fetal/Neonatal Mortality) | epa.gov |

| Hydrazine | Hamster | Testicular Atrophy, Aspermatogenesis | nih.gov |

| Hydrazine | Rat | Ovarian and Endometrial Effects | epa.gov |

| 1,1-Dimethylhydrazine | Mouse | Endometrial Cysts | nih.gov |

Absorption Pathways and Systemic Toxic Effects

Research indicates that hydrazine compounds can be absorbed through inhalation, oral, and dermal routes. cdc.govnih.gov Animal studies suggest that upon absorption, hydrazines are rapidly distributed to all tissues. cdc.govnih.gov One study on rats exposed to hydrazine vapor via inhalation estimated that between 8.4% and 29.5% of the dose was absorbed based on urinary excretion, although the total absorption may be higher as metabolites can be retained in tissues or excreted via other routes. nih.gov Once absorbed, most of the compound and its metabolites are typically excreted in the urine within a day. cdc.gov